2-Thenoyltrifluoroacetone
Overview
Description
It is widely recognized for its role as a chelating agent and an inhibitor of cellular respiration by blocking the respiratory chain at complex II . This compound has found applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
2-Thenoyltrifluoroacetone (TTA) primarily targets Liver carboxylesterase 1 and Succinate dehydrogenase [ubiquinone] flavoprotein subunit, mitochondrial . These targets play crucial roles in cellular respiration and metabolism.
Mode of Action
TTA acts as a potent inhibitor of carboxylesterase activity . It also inhibits mitochondrial complex II activity , blocking the respiratory chain at this point . This prevents ubiquinone from binding, thereby inhibiting cellular respiration .
Biochemical Pathways
The inhibition of mitochondrial complex II activity by TTA affects the electron transport chain, a critical component of cellular respiration . This disruption can lead to a decrease in ATP production, affecting various downstream cellular processes that rely on this energy source.
Result of Action
The inhibition of carboxylesterase activity and mitochondrial complex II activity by TTA can lead to significant molecular and cellular effects. These include potential cytotoxic activities and antitubercular effects . Furthermore, TTA’s action as a chelating agent allows it to complex with various metal ions, including Mn(II), Co(III), and Ni(II) .
Action Environment
The action, efficacy, and stability of TTA can be influenced by various environmental factors. For instance, TTA has been used as a viable technique to bind with the surface of BaMgF4:Eu3+ phosphor, proving to be an effective strategy in preparing inorganic materials . This process can lead to broadened excitation range and reduced particle size .
Biochemical Analysis
Biochemical Properties
2-Thenoyltrifluoroacetone plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly those involved in cellular respiration . For instance, it inhibits the activity of carboxylesterase, an enzyme involved in the hydrolysis of esters . It also blocks the mitochondrial electron transport chain at complex II, preventing the binding of ubiquinone . These interactions alter the normal biochemical processes within the cell, leading to various effects .
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By inhibiting the mitochondrial electron transport chain, it disrupts the normal energy production within the cell, which can lead to increased production of reactive oxygen species and potential cell death . It also exhibits cytotoxic and anti-tumor activity, making it a potential therapeutic agent for diseases related to mitochondrial dysfunction .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. It binds at the quinone reduction site in Complex II, preventing ubiquinone from binding . This inhibits the normal function of the electron transport chain, disrupting cellular respiration . Additionally, it can chelate with various metal ions, altering their normal biochemical functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been observed to increase the production of mitochondrial reactive oxygen species over a 24-hour period
Metabolic Pathways
This compound is involved in various metabolic pathways. It inhibits the mitochondrial electron transport chain, a crucial pathway for cellular energy production . It also interacts with carboxylesterase, an enzyme involved in the metabolism of esters
Transport and Distribution
It is known to bind with various metal ions, which could potentially influence its localization or accumulation
Subcellular Localization
Given its role as an inhibitor of the mitochondrial electron transport chain, it is likely that it localizes to the mitochondria
Preparation Methods
Thenoyltrifluoroacetone can be synthesized through a Claisen condensation reaction between ethyl trifluoroacetate and 2-acetylthiophene . The reaction typically involves the use of a strong base, such as sodium ethoxide, under reflux conditions. The product is then purified through recrystallization to obtain fine, slightly yellow crystals. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Thenoyltrifluoroacetone undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, making it useful in solvent extraction processes.
Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents vary depending on the desired outcome.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, where electrophilic substitution is common.
Common reagents used in these reactions include strong bases for condensation reactions, oxidizing agents for oxidation reactions, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Thenoyltrifluoroacetone has a wide range of scientific research applications:
Comparison with Similar Compounds
Thenoyltrifluoroacetone is unique due to its trifluoromethyl group and thiophene ring, which contribute to its strong chelating properties and inhibitory effects on cellular respiration. Similar compounds include:
Acetylacetone: A β-diketone with similar chelating properties but lacks the trifluoromethyl group and thiophene ring.
Hexafluoroacetylacetone: Another β-diketone with strong chelating properties, but it contains a hexafluoromethyl group instead of a trifluoromethyl group.
2-Acetylthiophene: Contains the thiophene ring but lacks the trifluoromethyl group, making it less effective as a chelating agent.
These comparisons highlight the unique structural features of thenoyltrifluoroacetone that contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4,4,4-trifluoro-1-thiophen-2-ylbutane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2S/c9-8(10,11)7(13)4-5(12)6-2-1-3-14-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBBUSUXYMIVOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059812 | |
Record name | 1,3-Butanedione, 4,4,4-trifluoro-1-(2-thienyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
A yellow-tan solid with a weak odor; [MSDSonline] | |
Record name | Thenoyltrifluoroacetone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1887 | |
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Boiling Point |
96-98 °C at 8.00E+00 mm Hg | |
Record name | Thenoyltrifluoroacetone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04795 | |
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Vapor Pressure |
0.0069 [mmHg] | |
Record name | Thenoyltrifluoroacetone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1887 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
326-91-0 | |
Record name | Thenoyltrifluoroacetone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=326-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Thenoyltrifluoroacetone | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000326910 | |
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Record name | Thenoyltrifluoroacetone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04795 | |
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Record name | 2-Thenoyltrifluoroacetone | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66544 | |
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Record name | 1,3-Butanedione, 4,4,4-trifluoro-1-(2-thienyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Butanedione, 4,4,4-trifluoro-1-(2-thienyl)- | |
Source | EPA DSSTox | |
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Record name | 4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.743 | |
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Record name | THENOYLTRIFLUOROACETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MYQ9MNW7NI | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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